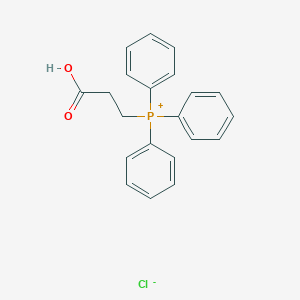

2-Carboxyethyl(triphenyl)phosphonium;chloride

Description

(2-Carboxyethyl)triphenylphosphonium chloride (CAS 36626-29-6) is a quaternary phosphonium salt widely used in organic synthesis, particularly in Wittig reactions for olefin formation . Its structure combines a triphenylphosphonium group with a short carboxylic acid-terminated alkyl chain, enabling applications in bioconjugation and mitochondrial-targeting prodrugs due to its polar yet lipophilic nature . The compound is synthesized via nucleophilic substitution between triphenylphosphine and 3-chloropropionic acid derivatives, achieving yields up to 92% under optimized conditions .

Properties

CAS No. |

36626-29-6 |

|---|---|

Molecular Formula |

C21H20ClO2P |

Molecular Weight |

370.8 g/mol |

IUPAC Name |

3-triphenylphosphaniumylpropanoate;hydrochloride |

InChI |

InChI=1S/C21H19O2P.ClH/c22-21(23)16-17-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,16-17H2;1H |

InChI Key |

GALLWJZTZYJVSL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |

Other CAS No. |

36626-29-6 |

Pictograms |

Irritant |

Synonyms |

(2-Carboxy-ethyl)-triphenyl-phosphonium Chloride; |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

Triphenylphosphine undergoes nucleophilic attack at the γ-carbon of 3-chloropropionic acid chloride, displacing chloride to form the phosphonium salt. Key parameters include:

-

Temperature : Reflux conditions (180–190°C) ensure complete conversion within 5–7 hours.

-

Molar Ratios : A 1:1.1 molar ratio of triphenylphosphine to 3-chloropropionic acid chloride minimizes unreacted starting material.

-

Workup : Silica gel chromatography with ethyl acetate/petroleum ether (1:6) achieves >98% purity.

A representative procedure yields 85% product when using phenol as the solvent. Comparative data for scaled reactions are summarized in Table 1.

Table 1: Metal-Free Synthesis Performance Metrics

| Parameter | Value | Source |

|---|---|---|

| Yield | 70–85% | |

| Reaction Time | 5–7 hours | |

| Purity (Post-Column) | 98% | |

| Solvent Recovery Rate | 92% (phenol) |

Direct Alkylation of Triphenylphosphine with 3-Chloropropionic Acid

This one-step approach avoids intermediate acid chloride formation, leveraging polar aprotic solvents to enhance reactivity.

Solvent and Base Selection

Dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) mixtures (1:1 v/v) are optimal, as they solubilize both reactants and stabilize the transition state. Sodium hydride (2.1 equiv) is added to deprotonate the carboxylic acid, enabling efficient alkylation.

Critical Steps

-

Temperature Gradient : Initiating the reaction at 0°C prevents exothermic side reactions, followed by gradual warming to 20°C.

-

Acidification : Post-reaction acidification to pH 1–2 with HCl precipitates the product, which is extracted into ethyl acetate.

A published protocol reports a 38% yield, attributed to competing hydrolysis of the alkyl chloride. Table 2 contrasts this method with alternatives.

Table 2: Direct Alkylation Method Comparison

| Condition | Direct Alkylation | Acid Chloride Route |

|---|---|---|

| Yield | 38% | 78% |

| Reaction Time | 12–18 hours | 3–5 hours |

| Byproduct Formation | Moderate | Low |

| Scalability | Limited | High |

Acid Chloride Intermediate Route

Step 1: Synthesis of 3-Chloropropionic Acid Chloride

As detailed in patent JP-H11199540A, 3-chloropropionic acid is treated with thionyl chloride (SOCl₂) under anhydrous conditions:

Key considerations:

Step 2: Phosphonium Salt Formation

The acid chloride reacts with triphenylphosphine in dichloromethane (DCM) at room temperature:

This method achieves 78% yield after column chromatography, with superior scalability compared to direct alkylation.

Analytical and Purification Techniques

Chromatographic Separation

Silica gel columns with ethyl acetate/petroleum ether gradients (1:8 to 1:2) effectively remove triphenylphosphine oxide and unreacted acid chloride.

Chemical Reactions Analysis

(2-Carboxyethyl)triphenylphosphonium chloride undergoes various chemical reactions, including:

-

Wittig Olefination: : This compound is used as a phosphonium ylide reagent in Wittig reactions to form alkenes by reacting with aldehydes or ketones. The reaction typically involves the following steps:

Reagents: Aldehyde or Ketone, Base (e.g., sodium hydride)

Conditions: Solvent (e.g., tetrahydrofuran), Room temperature

Major Products: Alkenes with a carboxylic acid group

-

Substitution Reactions: : The chloride ion in (2-Carboxyethyl)triphenylphosphonium chloride can be substituted by other nucleophiles, such as bromide or iodide, under appropriate conditions .

-

Oxidation and Reduction: : While specific oxidation and reduction reactions involving this compound are less common, it can participate in redox reactions depending on the reagents and conditions used .

Scientific Research Applications

Organic Synthesis

Wittig Reactions

One of the primary applications of (2-Carboxyethyl)triphenylphosphonium chloride is in Wittig olefination reactions. This reaction allows for the formation of alkenes from aldehydes or ketones by utilizing phosphonium ylides as intermediates. The introduction of a carboxylic acid group via this compound enhances the versatility of the resulting alkenes, making them suitable for further functionalization and use in various synthetic pathways .

Case Study: Synthesis of Alkenes

A study demonstrated the use of (2-Carboxyethyl)triphenylphosphonium chloride in synthesizing 4-(2,3-dimethylphenyl)but-3-enoic acid. In this reaction, sodium hydride was used to deprotonate the phosphonium salt, leading to the formation of the desired alkene with a yield of 38% under specific conditions (THF/DMSO mixture at room temperature) .

Medicinal Chemistry

Anticancer Research

Research has indicated that phosphonium compounds, including (2-Carboxyethyl)triphenylphosphonium chloride, exhibit potential anticancer properties. They have been studied for their ability to selectively target cancer cells due to their lipophilicity and positive charge, which facilitate mitochondrial uptake. This characteristic is being explored as a means to deliver therapeutic agents directly to cancer cells .

Case Study: Mitochondrial Targeting

In experiments involving cell lines, (2-Carboxyethyl)triphenylphosphonium chloride was used to enhance the delivery of chemotherapeutic agents to mitochondria. This approach demonstrated increased cytotoxicity against cancer cells compared to non-targeted delivery methods, highlighting its potential as a drug delivery system .

Biochemical Applications

Redox Signaling Studies

The compound has also been utilized in studies focusing on reactive oxygen species (ROS) and redox signaling within biological systems. Its properties allow researchers to investigate oxidative stress and its implications in various diseases, including cardiovascular conditions .

Material Science

Polymer Chemistry

In polymer science, (2-Carboxyethyl)triphenylphosphonium chloride can serve as a modifier for polymer matrices. Its incorporation into polymer systems can enhance properties such as thermal stability and mechanical strength, making it valuable for developing advanced materials with specific functionalities.

Summary Table of Applications

Mechanism of Action

The primary mechanism of action of (2-Carboxyethyl)triphenylphosphonium chloride involves its role as a phosphonium ylide in Wittig reactions. The compound forms a ylide intermediate, which reacts with carbonyl compounds (aldehydes or ketones) to form alkenes. The reaction proceeds through the formation of a betaine intermediate, followed by the elimination of a phosphine oxide to yield the desired alkene product .

Comparison with Similar Compounds

Halogen Variants: Bromide vs. Chloride

- (2-Carboxyethyl)triphenylphosphonium Bromide (CAS 51114-94-4) :

- Reactivity : Exhibits lower efficiency in Wittig reactions compared to the chloride, with reported yields of 23% due to decomposition under basic conditions .

- Solubility : Higher solubility in polar aprotic solvents (e.g., DMF) than the chloride, attributed to bromide’s larger ionic radius .

- Applications : Less favored in bioconjugation due to competing elimination reactions forming acrylic acid .

Alkyl Chain Length Variants

- (4-Carboxybutyl)triphenylphosphonium Bromide (CAS 42932-63-8) :

- Structure : A four-carbon alkyl chain with a terminal carboxylic acid.

- Lipophilicity : Increased hydrophobicity enhances mitochondrial accumulation in cancer cells compared to the shorter-chain (2-carboxyethyl) analog .

- Synthetic Utility : Used to prepare tetrafluoroborate and iodide salts for tailored solubility in cross-coupling reactions .

Substituted Benzyl Derivatives

- 4-Methylbenzyltriphenylphosphonium Chloride :

- 4-Fluorobenzyltriphenylphosphonium Chloride :

Heteroaromatic Derivatives

- Triphenyl(2-pyridylmethyl)phosphonium Chloride Hydrochloride: Solubility: Enhanced water solubility due to the pyridine moiety and hydrochloride counterion. Biological Activity: Demonstrates higher cytotoxicity in HT-29 colon carcinoma cells compared to non-aromatic analogs .

Allyl Derivatives

- Allyltriphenylphosphonium Chloride (CAS 18480-23-4) :

Key Research Findings

Comparative Data Table

Biological Activity

(2-Carboxyethyl)triphenylphosphonium chloride (TPP-CE) is a quaternary phosphonium salt that has garnered attention for its potential biological activities, particularly in the context of cellular and mitochondrial functions. This article explores the compound's biological activity, mechanisms of action, and its therapeutic potential, supported by case studies and research findings.

Chemical Structure and Properties

(2-Carboxyethyl)triphenylphosphonium chloride has the chemical formula CHClOP, and its structure features a triphenylphosphonium moiety linked to a carboxyethyl group. This configuration allows TPP-CE to traverse cellular membranes effectively, targeting mitochondria due to its lipophilic nature.

The biological activity of TPP-CE is primarily attributed to its ability to modulate mitochondrial function and oxidative stress responses. The triphenylphosphonium (TPP) cation enhances the delivery of therapeutic agents to mitochondria, improving their pharmacokinetic properties. Studies have shown that TPP derivatives can act as effective carriers for various biomolecules, enhancing their stability and bioactivity in cellular environments .

Oxidative Stress Modulation

Research indicates that TPP-CE can mitigate oxidative stress in cells. For instance, a study demonstrated that TPP-modified peptides exhibited significant cytoprotective effects against oxidative damage induced by hydrogen peroxide in neuronal PC-12 cells. The protective activity was linked to the ability of these compounds to scavenge reactive oxygen species (ROS), thereby reducing cellular damage .

Case Studies and Research Findings

- Neuroprotective Effects : A study involving PC-12 cells showed that TPP-CE derivatives enhanced cell viability under oxidative stress conditions. The modified peptides not only improved cell survival rates but also reduced ROS levels significantly compared to unmodified controls .

- Anticancer Activity : Another investigation highlighted the anticancer potential of TPP derivatives, where compounds similar to TPP-CE demonstrated potent cytotoxicity against various human cancer cell lines. These compounds inhibit tubulin polymerization, disrupting microtubule dynamics essential for cancer cell proliferation .

- Antimicrobial Properties : TPP-CE has also been explored for its antimicrobial properties. Its structure allows it to interact with bacterial membranes, potentially increasing membrane permeability and leading to cell lysis in certain bacterial strains .

Data Summary

Q & A

Q. How is (2-Carboxyethyl)triphenylphosphonium chloride synthesized in laboratory settings?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, describes a condensation reaction where triphenylphosphine reacts with a brominated precursor (e.g., 2-bromoethylcarboxylic acid) in methylene chloride under reflux. The reaction proceeds via nucleophilic attack of triphenylphosphine on the alkyl halide, forming the phosphonium salt. Key steps include:

Q. What are the recommended methods for purifying (2-Carboxyethyl)triphenylphosphonium chloride?

Methodological Answer: Purification is critical due to the compound’s hygroscopic nature ( ). Recommended methods include:

- Recrystallization : Dissolve the crude product in hot ethanol and slowly add ethyl acetate to induce crystallization.

- Vacuum Drying : Dry the purified crystals under vacuum (0.1 mmHg) at 40°C for 24 hours to remove residual solvents.

- Storage : Store in a desiccator with silica gel to prevent moisture absorption .

Q. Which spectroscopic techniques are most effective for characterizing (2-Carboxyethyl)triphenylphosphonium chloride?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 7.5–7.8 ppm) and the carboxyethyl group (δ 2.5–3.5 ppm for CH₂ groups).

- ³¹P NMR : A singlet near δ 25–30 ppm confirms the phosphonium center.

- Mass Spectrometry (ESI-MS) : Look for the molecular ion peak [M-Cl]⁺ to verify the molecular weight (e.g., calculated 342.8 g/mol for C₂₁H₂₀ClO₂P) .

- Elemental Analysis : Validate carbon, hydrogen, and phosphorus content (±0.3% theoretical).

Advanced Questions

Q. What mechanistic considerations are critical when employing (2-Carboxyethyl)triphenylphosphonium chloride in Wittig reactions?

Methodological Answer: The carboxyethyl group influences ylide formation and reactivity:

- Ylide Generation : Deprotonation with strong bases (e.g., NaHMDS or KOtBu) in THF at -78°C forms the reactive ylide.

- Steric and Electronic Effects : The carboxylate group can stabilize the ylide via resonance but may reduce electrophilicity.

- Reaction Optimization : Use anhydrous conditions to prevent hydrolysis and monitor reaction progress via TLC (Rf shift after ylide formation) .

Q. How do storage conditions impact the stability and reactivity of (2-Carboxyethyl)triphenylphosphonium chloride in synthetic applications?

Methodological Answer:

- Stability : The compound is stable under dry, cool conditions but decomposes at >150°C, releasing CO, phosphorus oxides, and HCl gas (.6).

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides), which can trigger exothermic decomposition (.5).

- Best Practices : Store in amber glass vials under argon at 4°C, with periodic NMR checks for degradation .

Q. How should researchers address contradictions in reported reaction yields when using (2-Carboxyethyl)triphenylphosphonium chloride as a precursor?

Methodological Answer: Contradictions often arise from:

- Solvent Polarity : Higher polarity solvents (e.g., DMF) may improve ylide solubility but slow Wittig olefination.

- Base Strength : Weak bases (e.g., DBU) may underperform compared to stronger alternatives (e.g., LDA).

- Systematic Testing : Design a matrix of conditions (solvent, base, temperature) and analyze yields via GC-MS or HPLC. For example, reports methylene chloride as optimal for condensation, while THF is preferred for ylide generation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.